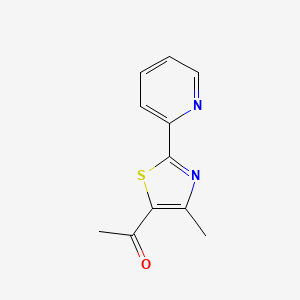
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which combines a phenoxy group, a benzamide moiety, and a tetrahydrobenzo[c]isoxazole ring.
Preparation Methods
The synthesis of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydroximinoyl chlorides and terminal alkynes.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Formation of the benzamide moiety: This can be accomplished through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions such as temperature and solvent choice play a crucial role in the efficiency of these synthetic routes.
Chemical Reactions Analysis
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other isoxazole derivatives, such as:
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: This compound has a similar isoxazole ring but differs in the substituents attached to the ring.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1H-indol-3-yl]methyl]benzamide: This compound has a different core structure but shares some functional groups with this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds .
Properties
IUPAC Name |
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-20-17-11-4-5-12-18(17)22-25-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAOZZQXQZSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)





![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)


